Cas no 1504919-70-3 (2-(5-chloro-2-hydroxyphenyl)ethanimidamide)

2-(5-chloro-2-hydroxyphenyl)ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-(5-chloro-2-hydroxyphenyl)ethanimidamide
- 1504919-70-3
- EN300-1981152
-
- インチ: 1S/C8H9ClN2O/c9-6-1-2-7(12)5(3-6)4-8(10)11/h1-3,12H,4H2,(H3,10,11)
- InChIKey: NBXUBWBEYCENMS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CC(=N)N)O
計算された属性
- 精确分子量: 184.0403406g/mol
- 同位素质量: 184.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- XLogP3: 0.7
2-(5-chloro-2-hydroxyphenyl)ethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981152-1.0g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1981152-5g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1981152-0.1g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-1981152-0.25g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-1981152-2.5g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-1981152-5.0g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1981152-1g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1981152-10g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 10g |
$4360.0 | 2023-09-16 | ||
Enamine | EN300-1981152-10.0g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1981152-0.05g |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide |
1504919-70-3 | 0.05g |
$851.0 | 2023-09-16 |
2-(5-chloro-2-hydroxyphenyl)ethanimidamide 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-(5-chloro-2-hydroxyphenyl)ethanimidamideに関する追加情報
Introduction to 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide (CAS No. 1504919-70-3)
2-(5-Chloro-2-hydroxyphenyl)ethanimidamide, also known by its CAS number 1504919-70-3, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and an imidamide functional group. These structural features contribute to its potential biological activities and therapeutic applications.
The chemical formula of 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide is C9H9ClNO2. It has a molecular weight of approximately 198.63 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be a consideration in its formulation and delivery methods.
In recent years, 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide has been the subject of extensive research due to its potential as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These activities are attributed to its ability to modulate various cellular pathways and signaling molecules.
Anti-inflammatory Properties: One of the key areas of research involving 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide is its anti-inflammatory activity. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The mechanism by which 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide exerts its anti-inflammatory effects involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a central regulator of inflammation.
Antioxidant Properties: Another important biological activity of 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide is its antioxidant potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Research has shown that 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide can scavenge free radicals and reduce oxidative damage to cellular components. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related conditions.
Anti-cancer Properties: The potential anti-cancer activity of 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide has also been explored in several studies. In vitro experiments have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anti-cancer effects involves the modulation of cell cycle progression and the activation of apoptosis signaling pathways. Additionally, some studies have reported that 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide can enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to their cytotoxic effects.
Clinical Applications: While much of the research on 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide has been conducted at the preclinical stage, there is growing interest in translating these findings into clinical applications. Several pharmaceutical companies are currently investigating this compound as a potential therapeutic agent for various diseases. Clinical trials are underway to evaluate its safety, efficacy, and pharmacokinetic properties in human subjects. Preliminary results from these trials are promising, with no major adverse effects reported at therapeutic doses.
Synthesis and Production: The synthesis of 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with ethanamine hydrochloride in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). The resulting intermediate is then treated with hydroxylamine to form the final product. This synthetic route is efficient and scalable, making it suitable for large-scale production.
Safety Considerations: strong > Despite its promising biological activities, it is important to consider the safety profile of < strong > 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide strong > . Preclinical toxicology studies have shown that this compound has low toxicity at therapeutic doses. However, as with any new drug candidate, thorough safety assessments are necessary before it can be approved for clinical use. These assessments typically include evaluations of genotoxicity, carcinogenicity, reproductive toxicity, and long-term safety in animal models. p > < p >< strong > Future Directions: strong > The ongoing research on < strong > 2-(5-Chloro-2-hydroxyphenyl)ethanimidamide strong > holds great promise for advancing our understanding of its biological mechanisms and therapeutic potential. Future studies may focus on optimizing its chemical structure to enhance its potency and selectivity for specific targets. Additionally, efforts to develop novel formulations that improve its bioavailability and reduce side effects are likely to be pursued. As more data from clinical trials become available, it is anticipated that this compound will play an increasingly important role in the treatment of various diseases. p > article > response >
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